molecular formula C18H16ClN3O5 B3509442 4-chloro-N-(2-cyano-4,5-diethoxyphenyl)-3-nitrobenzamide

4-chloro-N-(2-cyano-4,5-diethoxyphenyl)-3-nitrobenzamide

Cat. No.: B3509442
M. Wt: 389.8 g/mol
InChI Key: AZFHRHQTCMSMRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2-cyano-4,5-diethoxyphenyl)-3-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, materials science, and organic synthesis due to their diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-cyano-4,5-diethoxyphenyl)-3-nitrobenzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the benzene ring.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom.

    Amidation: Formation of the amide bond by reacting an amine with a carboxylic acid derivative.

    Cyano and Ethoxy Group Introduction: Functionalization of the benzene ring with cyano and ethoxy groups.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. These methods may include:

    Continuous Flow Reactors: For efficient and scalable synthesis.

    Catalysts: To enhance reaction rates and selectivity.

    Purification Techniques: Such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-cyano-4,5-diethoxyphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breaking of chemical bonds by the addition of water.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group could yield an amine, while hydrolysis of the amide bond could yield a carboxylic acid and an amine.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and pharmacology.

    Industry: Use in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-cyano-4,5-diethoxyphenyl)-3-nitrobenzamide would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interaction with Receptors: Modulating receptor function.

    Pathway Modulation: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-cyano-4,5-dimethoxyphenyl)-3-nitrobenzamide
  • 4-chloro-N-(2-cyano-4,5-diethoxyphenyl)-3-aminobenzamide
  • 4-chloro-N-(2-cyano-4,5-diethoxyphenyl)-3-hydroxybenzamide

Uniqueness

4-chloro-N-(2-cyano-4,5-diethoxyphenyl)-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

4-chloro-N-(2-cyano-4,5-diethoxyphenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O5/c1-3-26-16-8-12(10-20)14(9-17(16)27-4-2)21-18(23)11-5-6-13(19)15(7-11)22(24)25/h5-9H,3-4H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFHRHQTCMSMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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